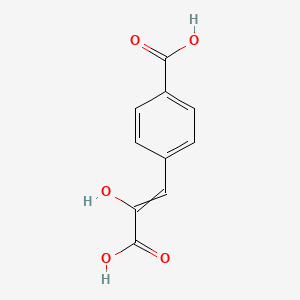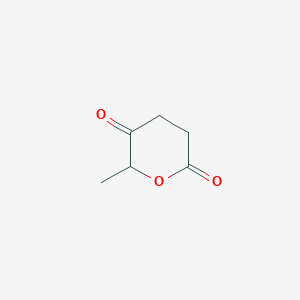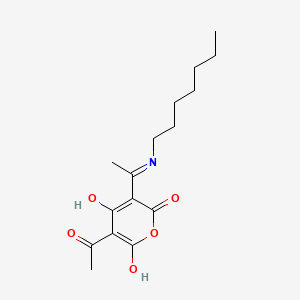
4-(2-Carboxy-2-hydroxyethenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Carboxy-2-hydroxyethenyl)benzoic acid is a dicarboxylic acid monoester that results from the formal condensation of one of the carboxy groups of terephthalic acid with one of the hydroxy groups of ethylene glycol . This compound is known for its unique structure, which includes both carboxyl and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxy-2-hydroxyethenyl)benzoic acid typically involves the reaction of terephthalic acid with ethylene glycol. This reaction is carried out under controlled conditions to ensure the formation of the desired monoester. The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using terephthalic acid and ethylene glycol. The reaction is typically conducted in a reactor with precise temperature and pressure control to optimize yield and purity. The product is then purified through crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-(2-Carboxy-2-hydroxyethenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 4-(2-Carboxy-2-oxoethenyl)benzoic acid.
Reduction: Formation of 4-(2-Hydroxyethyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-(2-Carboxy-2-hydroxyethenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Carboxy-2-hydroxyethenyl)benzoic acid involves its ability to donate protons (acting as a Bronsted acid) and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid: The parent compound from which 4-(2-Carboxy-2-hydroxyethenyl)benzoic acid is derived.
Ethylene glycol: The alcohol component involved in the synthesis.
Benzoic acid: A simpler aromatic carboxylic acid with similar reactivity.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to simpler carboxylic acids. This versatility makes it valuable in both research and industrial applications .
Properties
CAS No. |
127273-14-7 |
|---|---|
Molecular Formula |
C10H8O5 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
4-(2-carboxy-2-hydroxyethenyl)benzoic acid |
InChI |
InChI=1S/C10H8O5/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-5,11H,(H,12,13)(H,14,15) |
InChI Key |
IOUOEGVYQAJKOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)




![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)

![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)

![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)

![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)

